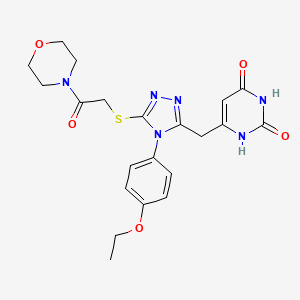

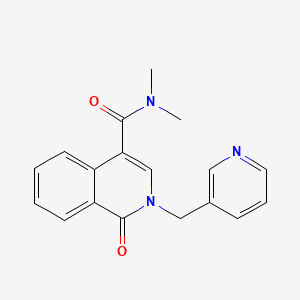

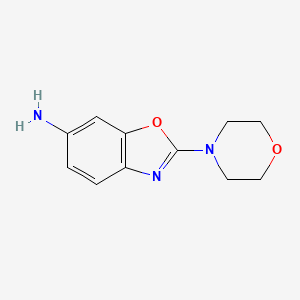

6-((4-(4-ethoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-((4-(4-ethoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of various reagents under controlled conditions. For instance, the synthesis of 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can be achieved by treating chloro-substituted uracil compounds with ethyl 2-mercaptoacetate in the presence of a base, as described in the synthesis of 6-ethoxycarbonyl derivatives . Additionally, electrophilic substitution reactions such as the Vilsmeier-Haack reaction, bromination, and nitration can be used to introduce various functional groups into the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further modified with various substituents. These modifications can significantly alter the chemical and biological properties of the compound. For example, the introduction of a triazole ring, as seen in some 6-(1H-1,2,3-triazol-1-yl)pyrimidine derivatives, can be achieved through the reaction of azido-substituted uracil with other reagents .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including reactions with hydrazines. For example, the reaction of ethyl N-(6-ethoxycarbonyl-2-methyl-thiothieno[2,3-d]pyrimidin-5-yl)formimidate with various hydrazines can lead to the formation of modified thieno[2,3-d]pyrimidines and dipyrimidinones. These reactions can result in hydrolysis, hydrazone formation, and displacement of functional groups, leading to a diverse array of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of substituents such as ethoxy, methylthio, and morpholino groups can affect properties like solubility, melting point, and reactivity. The presence of these groups can also impact the compound's ability to interact with biological targets, which is crucial for its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Derivatives

Research in chemical synthesis often explores the creation of novel compounds with potential therapeutic applications. For instance, the synthesis of new heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone, has been studied for their anti-inflammatory and analgesic properties. These compounds are synthesized through complex reactions involving amino acids and various catalysts, showcasing the intricate processes involved in developing new chemical entities with potential medicinal applications (Abu‐Hashem et al., 2020).

Electronic and Material Applications

In the realm of materials science, novel conjugated polyelectrolytes have been synthesized for applications as electron transport layers in solar cells. These materials, such as the n-type conjugated polyelectrolyte PDPPNBr, exhibit high conductivity and electron mobility due to the electron-deficient nature of their backbone structures, like diketopyrrolopyrrole (DPP). These advancements highlight the role of complex organic compounds in improving the efficiency of electronic devices, including solar cells (Hu et al., 2015).

Antiviral Research

In antiviral research, derivatives of pyrimidine-dione have been explored for their potential against viruses such as Hepatitis A and Herpes simplex. The synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and their evaluation against these viruses exemplify the ongoing efforts in discovering new antiviral agents. Such research is crucial for developing treatments against viral infections that pose significant health challenges globally (El-Etrawy & Abdel-Rahman, 2010).

properties

IUPAC Name |

6-[[4-(4-ethoxyphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O5S/c1-2-32-16-5-3-15(4-6-16)27-17(11-14-12-18(28)23-20(30)22-14)24-25-21(27)33-13-19(29)26-7-9-31-10-8-26/h3-6,12H,2,7-11,13H2,1H3,(H2,22,23,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLABYWMTAXABMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-(4-ethoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2500530.png)

![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)